Furfuranol-d2
Overview
Description
Furfuranol-d2 is a deuterated derivative of furfural, a versatile platform molecule derived from biomass.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuranol-d2 can be synthesized through the reduction of furfural using deuterium-labeled reducing agents. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding this compound with high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of furfural and deuterium gas over a fixed-bed reactor containing the Pd/C catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Furfuranol-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to furfural-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can produce tetrahydrofuran-d2 using hydrogen gas (H2) and a suitable catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products
Oxidation: Furfural-d2
Reduction: Tetrahydrofuran-d2
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Furfuranol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of furfuranol-d2 depends on its specific application. In chemical reactions, the deuterium atoms in this compound can influence reaction kinetics and pathways due to the isotope effect. This effect can lead to differences in reaction rates and product distributions compared to non-deuterated analogs. In biological systems, deuterium incorporation can affect enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Furfural: The non-deuterated parent compound of furfuranol-d2.
Furfuryl alcohol: A related compound with a hydroxyl group attached to the furan ring.
Tetrahydrofuran: A fully hydrogenated derivative of this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The isotope effect associated with deuterium can lead to improved stability, altered reaction kinetics, and enhanced analytical properties compared to non-deuterated analogs .
Properties
IUPAC Name |
dideuterio(furan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480632 | |
Record name | Furfuranol-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109930-25-8 | |
Record name | Furfuranol-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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